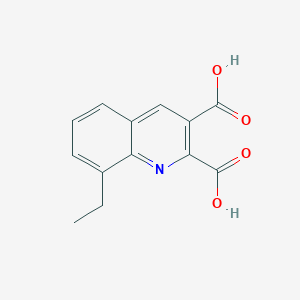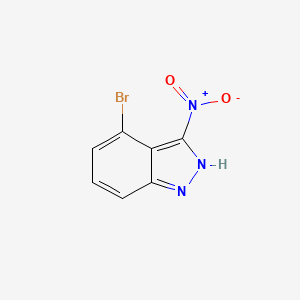
1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate typically involves the reaction of isoquinoline with cyanoacetic acid derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyanoacetic acid derivative, followed by nucleophilic addition to the isoquinoline ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1-Isoquinolinyl-ethanone: Another isoquinoline derivative with similar structural features.
2-Cyano-3-(isoquinolin-1-yl)propanoic acid: A compound with a cyano group and isoquinoline ring, similar to 1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate.
Uniqueness
This compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C14H12N2O2 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
[1-cyano-2-(2H-isoquinolin-1-ylidene)ethyl] acetate |
InChI |
InChI=1S/C14H12N2O2/c1-10(17)18-12(9-15)8-14-13-5-3-2-4-11(13)6-7-16-14/h2-8,12,16H,1H3 |
Clave InChI |
PDNVBCYUOLTODG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C=C1C2=CC=CC=C2C=CN1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11868737.png)
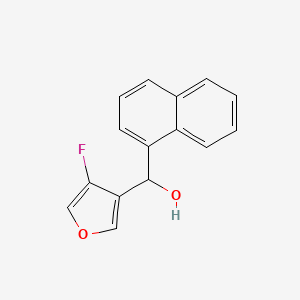

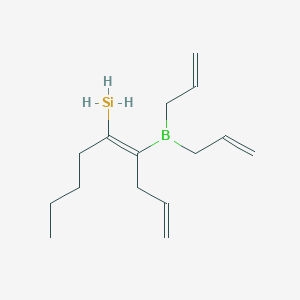

![Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11868777.png)
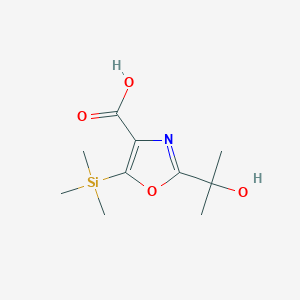
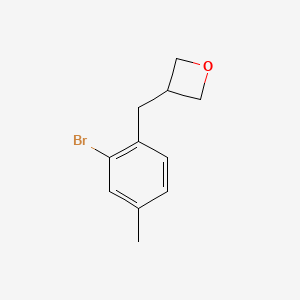
![9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11868802.png)


![5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl](/img/structure/B11868816.png)
